molecular formula C21H25NO4 B4301375 ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate

ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate

Cat. No. B4301375
M. Wt: 355.4 g/mol
InChI Key: ILILPPRMJLYNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate, also known as EEMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEMPA is a member of the family of ester prodrugs and is known for its unique chemical properties, which make it an attractive candidate for use in drug delivery systems, particularly in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate involves the activation of the prodrug through hydrolysis, which releases the active drug molecule. The active drug molecule then interacts with the target cancer cells, leading to cell death through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and physiological effects:
ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate is its relatively complex synthesis process, which can make it challenging to produce in large quantities for use in lab experiments.

Future Directions

There are several future directions for research on ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate, including the development of new drug delivery systems that can improve its bioavailability and efficacy, the investigation of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease, and the optimization of its synthesis process to make it more efficient and cost-effective.
In conclusion, ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate is a chemical compound that has shown significant potential for use in cancer therapy. Its unique chemical properties and potent cytotoxicity make it an attractive candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for use in lab experiments.

Scientific Research Applications

Ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-25-18-11-9-16(10-12-18)19(14-20(23)26-5-2)22-21(24)17-8-6-7-15(3)13-17/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILPPRMJLYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(4-ethoxyphenyl)-3-(3-methylbenzoylamino)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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